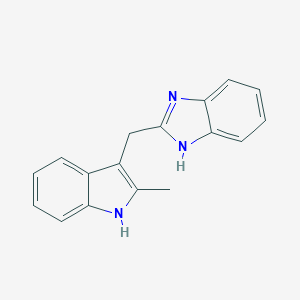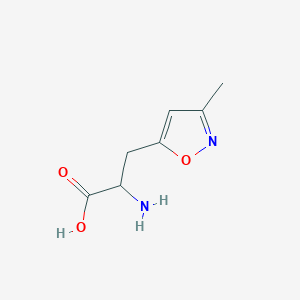
2-(2-Methyl-1H-indol-3-ylmethyl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as 2-(2-Methyl-1H-indol-3-ylmethyl)-1H-benzoimidazole, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are important in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as melting point, boiling point, and solubility, can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Future Directions
The study of indole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, organic synthesis, and material science. Future research may focus on the development of new synthetic methods, the discovery of novel indole derivatives with unique biological activities, and the exploration of their mechanism of action .
properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-benzyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B498770.png)
![N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498773.png)
![1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498774.png)
![1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498775.png)
![4-nitro-1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498776.png)
![4-nitro-1-methyl-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498777.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)
![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B498790.png)
![2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]thio}ethanol](/img/structure/B498791.png)